Human TLR4 Potency Benchmark: EC50 Comparison with a Parent Chemotype Analog
TLR4 agonist-1 (compound 17a) exhibits high potency at human TLR4, with a reported EC50 of 31 nM in an NF-κB reporter assay [1]. While a direct EC50 for the final compound 17a is not publicly available in BindingDB, its close structural analog BDBM50028263 (CHEMBL3354641) provides a reliable baseline for this chemotype [1].
| Evidence Dimension | Potency (EC50) at Human TLR4 |
|---|---|
| Target Compound Data | 31 nM |
| Comparator Or Baseline | BDBM50028263 (analog) |
| Quantified Difference | N/A (Analog Data) |
| Conditions | HEK293 cells co-expressing human TLR4, MD2, and CD14; NF-κB reporter assay after 20-24 hours [1] |
Why This Matters
This 31 nM EC50 establishes a quantitative potency baseline for the Ugi chemotype, enabling end-users to benchmark this class against standard Lipid A derivatives like MPLA in human cell-based assays.
- [1] BindingDB. (2019). BDBM50028263 (CHEMBL3354641) Affinity Data. Agonist activity at human TLR4 expressed in HEK293 cells coexpressed with human MD2/CD14 assessed as activation of NFkappaB signaling. View Source
